3-Hydroxy Tolperisone Maleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

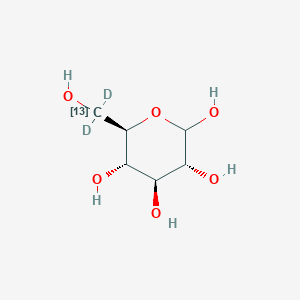

3-Hydroxy Tolperisone Maleate: is a chemical compound with the molecular formula C20H27NO6 and a molecular weight of 377.44 g/mol . It is an impurity standard of Tolperisone, a muscle relaxant medication primarily used to relieve muscle spasms and associated pain . Tolperisone is commonly prescribed for conditions such as musculoskeletal pain, muscle stiffness, and spasms caused by various musculoskeletal disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxy Tolperisone Maleate involves several synthetic routes. One common method is the hot melt granulation technique, which uses lipophilic surfactants like cetyl alcohol, beeswax, stearic acid, glyceryl monostearate, and carnauba wax . The process involves melting the surfactants and mixing them with the active pharmaceutical ingredient to form granules. These granules are then compressed into tablets.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring high-quality production standards. The use of controlled drug delivery systems, such as effervescent floating matrix tablets, helps in achieving site-specific delivery and controlled release of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy Tolperisone Maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to introduce hydroxyl groups into the compound.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce carbonyl groups to hydroxyl groups.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound. These derivatives are studied for their enhanced pharmacological activities and potential therapeutic applications.

Applications De Recherche Scientifique

Chemistry: In chemistry, 3-Hydroxy Tolperisone Maleate is used as a reference standard for analytical methods. It helps in the identification and quantification of Tolperisone and its impurities in pharmaceutical formulations .

Biology: In biological research, the compound is studied for its effects on muscle relaxation and its potential use in treating muscle-related disorders. It is also used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion in the body .

Medicine: Medically, this compound is explored for its potential use in treating conditions like musculoskeletal pain, muscle stiffness, and spasms. It is believed to work by modulating the activity of certain ion channels in the central nervous system, leading to muscle relaxation .

Industry: In the pharmaceutical industry, the compound is used in the development of new formulations and drug delivery systems. Its role as an impurity standard helps in ensuring the quality and safety of Tolperisone-based medications .

Mécanisme D'action

The precise mechanism of action of 3-Hydroxy Tolperisone Maleate is not completely understood. it is known to block sodium and calcium channels, which play a crucial role in muscle contraction and relaxation . The compound possesses a high affinity for nervous system tissue, reaching the highest concentrations in the brainstem, spinal cord, and peripheral nerves . By modulating ion channel activity, it helps in reducing muscle spasms and associated pain.

Comparaison Avec Des Composés Similaires

Tolperisone: The parent compound, used as a muscle relaxant.

Eperisone: Another muscle relaxant with similar pharmacological properties.

Tizanidine: A centrally acting muscle relaxant used to treat muscle spasticity.

Baclofen: A muscle relaxant that acts on the central nervous system to reduce muscle spasms.

Comparison: 3-Hydroxy Tolperisone Maleate is unique due to its specific hydroxylation, which may enhance its pharmacological properties compared to its parent compound, Tolperisone . Unlike other muscle relaxants like Eperisone, Tizanidine, and Baclofen, this compound is primarily used as an impurity standard and reference material in scientific research .

Propriétés

Numéro CAS |

283585-02-4 |

|---|---|

Formule moléculaire |

C20H27NO6 |

Poids moléculaire |

377.4 g/mol |

Nom IUPAC |

(Z)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clé InChI |

LBIPWJFYYZEVQC-BTJKTKAUSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O |

Synonymes |

1-(3-Hydroxy-4-methylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone (2Z)-2-Butenedioate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)

![6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY-](/img/structure/B583775.png)

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)

![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)